molecular formula C17H11BrN2O6 B3000932 N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide CAS No. 325805-23-0

N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide

Cat. No.: B3000932
CAS No.: 325805-23-0
M. Wt: 419.187
InChI Key: BYSNNXXAZZRVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chromene core, bromine substitution, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide typically involves multiple steps. One common method starts with the preparation of 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride. This intermediate is then reacted with 2,4-dihydroxybenzohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperature, and pH adjustments to optimize the yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control systems for temperature and pH, and purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups in place of the bromine atom.

Scientific Research Applications

N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The chromene core and benzohydrazide moiety allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride
  • 2,4-dihydroxybenzohydrazide

Uniqueness

What sets N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide apart from similar compounds is its unique combination of functional groups. The presence of both the chromene core and the benzohydrazide moiety allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxochromene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O6/c18-9-1-4-14-8(5-9)6-12(17(25)26-14)16(24)20-19-15(23)11-3-2-10(21)7-13(11)22/h1-7,21-22H,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSNNXXAZZRVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.